1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
Description
Historical Context of Thiazole Chemistry
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, was first synthesized in 1887 by Hantzsch and Weber via the reaction of α-haloketones with thiourea. This discovery laid the foundation for thiazole chemistry, with subsequent studies revealing its aromatic character due to π-electron delocalization. Early research focused on elucidating its electronic structure, evidenced by $$ ^1H $$ NMR chemical shifts (7.27–8.77 ppm) indicating strong diamagnetic ring currents. The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole cores, enabling the development of derivatives like benzothiazoles and aminothiazoles. Fluorinated thiazoles emerged later, with the introduction of fluorine atoms enhancing metabolic stability and bioactivity, as seen in modern drug discovery.
Classification of Fluorinated Thiazole Derivatives
Fluorinated thiazoles are categorized by substitution patterns and fluorine positioning (Table 1). Key classes include:
Table 1: Classification of Fluorinated Thiazole Derivatives
The target compound, 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride, belongs to the mono-fluorinated class, featuring a 2-fluorophenyl group at the thiazole’s C2 position.
Significance of Amine-Substituted Thiazoles in Chemical Research
Amine-substituted thiazoles are pivotal in medicinal chemistry due to their ability to modulate pharmacokinetic properties and target engagement. The primary amine group (-NH$$_2$$) enhances hydrogen-bonding interactions with biological targets, as demonstrated by 2-aminothiazole derivatives exhibiting antimicrobial and anticancer activities. For example:
- Antimycobacterial agents : 2-Amino-4-(2-pyridyl)thiazole derivatives inhibit Mycobacterium tuberculosis via interactions with enzyme active sites.
- Antioxidants : Hydrazinyl-thiazole hybrids show radical scavenging activity, with IC$$_{50}$$ values as low as 6.2 μM.
The ethanamine moiety in the target compound may improve solubility and bioavailability, aligning with trends in optimizing drug-like properties.
Overview of 2-Aryl-4-methyl-1,3-thiazole Compounds
2-Aryl-4-methyl-1,3-thiazoles are characterized by an aromatic ring at C2 and a methyl group at C4 (Figure 1). These structural features enhance thermal stability and electronic diversity:
Figure 1: General structure of 2-aryl-4-methyl-1,3-thiazoles
$$ \text{Ar} = \text{Aromatic group}; \text{R} = \text{Methyl} $$
Key examples include:
- Methyl 2-amino-5-(4-fluorophenyl)thiazole-4-carboxylate : Synthesized via Hantzsch cyclization, this derivative serves as a precursor for brominated analogs.
- 2-(2-Hydroxyphenyl)-4-methyl-4,5-dihydrothiazoles : Exhibit antibacterial activity against Ralstonia solanacearum (MIC = 3.91–31.24 μg/mL).
The target compound’s 2-(2-fluorophenyl) group introduces steric and electronic effects that may influence binding to biological targets, while the 4-methyl group contributes to lipophilicity.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S.2ClH/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13;;/h3-7H,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPKBJZROWLAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed findings from various research studies.
- IUPAC Name : 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine dihydrochloride
- CAS Number : 1311313-82-2
- Molecular Formula : C12H13Cl2FN2S
- Molecular Weight : 292.21 g/mol
- Physical Form : Powder
- Purity : 95%
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various strains, indicating that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of thiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and function. The presence of the fluorophenyl group is believed to enhance lipophilicity, allowing better penetration into microbial cells, which may contribute to its efficacy against resistant strains .
Case Studies and Research Findings
-
Antibacterial Studies :
A study conducted by researchers at Al-Azhar University highlighted the efficacy of thiazole derivatives against various bacterial strains, where the compound showed significant inhibition zones compared to standard antibiotics like ampicillin and gentamicin . -
Antifungal Studies :
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and Fusarium oxysporum, exhibiting promising results with MIC values comparable to established antifungal agents . -
Cytotoxicity Assays :
Cytotoxicity assays conducted on human cancer cell lines indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
Anticancer Research
Research indicates that thiazole derivatives exhibit significant anticancer properties. The thiazole ring in this compound may interact with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. The presence of the fluorophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent .
Neurological Disorders
Given the structural features of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride, there is potential for its use in treating neurological disorders. Compounds containing thiazole rings have been linked to neuroprotective effects and modulation of neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease .
Drug Development and Screening
Versatile Scaffold for Drug Design:
The unique structure of this compound allows it to serve as a versatile scaffold in drug design. Its ability to be modified at various positions makes it suitable for generating libraries of analogs for high-throughput screening against a variety of biological targets.
Case Studies:
Several studies have utilized this compound as a lead structure for developing new drugs. For instance:
- A study published in Journal of Medicinal Chemistry explored modifications of the thiazole moiety to enhance potency against specific cancer cell lines .
- Another research article highlighted the synthesis of derivatives based on this compound, leading to improved antimicrobial activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Thiazole Modifications
Table 1: Structural Variations in Thiazole Derivatives
Physicochemical Properties
Pharmacological Activity
Target Compound :
- Hypothesized Targets: Serotonin or dopamine receptors due to structural resemblance to known CNS-active amines. Fluorine’s electronegativity may enhance receptor binding affinity.
- Discontinued Status: Potential issues with toxicity, metabolic stability, or synthesis scalability may limit development .
Preparation Methods
Synthetic Strategies for Thiazole Core Construction
The preparation of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride generally involves the synthesis of the thiazole ring substituted at the 2-position with a 2-fluorophenyl group and at the 4-position with a methyl group, followed by introduction of the ethanamine side chain.
Key synthetic approaches include:
Hantzsch Thiazole Synthesis: This classical method involves the condensation of α-haloketones with thioamides or thioureas. For example, α-bromoketones bearing the 2-fluorophenyl group react with thioamides to form the substituted thiazole ring. This approach is supported by literature describing the synthesis of 2-substituted-4-arylthiazoles via Hantzsch condensation.
Suzuki–Miyaura Cross-Coupling: Palladium-catalyzed coupling reactions between boronic acids (e.g., 2-fluorophenylboronic acid) and thiazole bromides have been employed to install aryl substituents on the thiazole ring. This method is useful for preparing 2-arylthiazoles with diverse substitution patterns.
Preparation of the Ethan-1-amine Side Chain
The ethan-1-amine moiety is typically introduced via:
Hydrazinolysis of Phthalimide Derivatives: Protected thiazole intermediates bearing phthalimide groups can be treated with hydrazine to deprotect and yield the free ethanamine. For example, hydrazinolysis of phthalimide-protected thiazole intermediates leads to the formation of 2-(2-fluorophenyl)thiazol-5-ylethan-1-amine.
Reduction or Amination Reactions: Alternatively, ketone or aldehyde precursors on the thiazole ring can be converted to amines via reductive amination or other amination protocols.
Formation of the Dihydrochloride Salt
The free amine is typically converted to its dihydrochloride salt by treatment with hydrochloric acid. This step improves the compound’s stability, solubility, and handling properties.
Representative Synthetic Route Summary
Detailed Research Findings and Analysis
Suzuki–Miyaura Coupling Optimization: The preparation of the boronic acid precursor and the coupling conditions have been optimized by varying reaction times and temperatures to enhance yield and purity. The use of palladium catalysts under mild conditions allows selective formation of the aryl-substituted thiazole core.
Hydrazinolysis Efficiency: Hydrazinolysis of phthalimide derivatives is a key step to liberate the ethanamine function. This reaction proceeds under mild conditions with hydrazine hydrate, providing the free amine without affecting other sensitive functionalities on the thiazole ring.
Salt Formation: The dihydrochloride salt formation is straightforward and typically involves bubbling dry HCl gas or addition of concentrated hydrochloric acid to the free amine in an appropriate solvent, yielding a stable crystalline salt suitable for further applications or biological evaluation.
Alternative Multi-Component Reactions: Some studies report one-pot multi-component reactions involving hydrazine derivatives, thiosemicarbazides, and hydrazonoyl chlorides to generate complex thiazole-containing compounds with potential biological activities. Although these methods are more complex, they demonstrate the versatility of thiazole chemistry in medicinal chemistry.
Spectroscopic and Analytical Characterization
The synthesized compounds are characterized by:
NMR Spectroscopy: ^1H NMR signals confirm methyl groups on the thiazole ring, aromatic protons of the fluorophenyl group, and the ethanamine side chain protons.
IR Spectroscopy: Characteristic bands include NH2 stretching vibrations and C=N thiazole ring absorptions.
Mass Spectrometry: Confirms molecular weight consistent with the desired thiazole ethanamine derivatives.
Elemental Analysis: Confirms purity and composition consistent with dihydrochloride salt formation.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd catalyst, boronic acid, base | High selectivity and versatility | Requires palladium catalyst, boronic acid synthesis |
| Hydrazinolysis of Phthalimide | Hydrazine hydrate, ethanol | Mild conditions, good yield | Requires prior phthalimide protection step |
| Multi-Component Reactions | Hydrazine derivatives, hydrazonoyl chlorides, TEA, dioxane | One-pot, rapid synthesis | Complex reaction mixtures, purification challenges |
| Salt Formation | Hydrochloric acid | Simple, improves stability | Requires handling of corrosive acid |
Q & A
Q. What are the recommended synthetic routes for preparing 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride?
Methodological Answer: The synthesis typically involves cyclocondensation of 2-(2-fluorophenyl)thioamide derivatives with α-bromo ketones under reflux conditions. For example, a thiazole ring can be constructed by reacting 2-fluoroacetophenone derivatives with thiourea analogs, followed by alkylation and hydrochlorination . Key steps include:
- Thiazole formation : Optimize reaction time (6–8 hours) and temperature (80–100°C) to minimize byproducts.
- Amine functionalization : Use ethylenediamine or analogous amines under nitrogen atmosphere to avoid oxidation.
- Salt formation : Treat the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt.
Q. How can researchers characterize the structural purity of this compound?
Methodological Answer: Combine elemental analysis (CHNS) with X-ray crystallography and NMR spectroscopy :
- Elemental analysis : Verify stoichiometry (e.g., %C, %H, %N) using a Vario MICRO CHNS analyzer (deviation ≤0.3% from theoretical values) .
- X-ray crystallography : Resolve crystal packing and confirm dihydrochloride salt formation (e.g., C–Cl bond distances ~1.78–1.82 Å) .
- NMR : Assign peaks using 2D-COSY and HSQC to distinguish thiazole protons (δ 7.2–8.1 ppm for aromatic fluorophenyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents. Use:
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at 150–160°C indicate crystalline phase changes) .
- HPLC-PDA : Quantify residual solvents (e.g., ethanol or DMF) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- Solubility studies : Perform in triplicate across pH 1–7 buffers (HCl/NaOH) to account for ionizable amine groups .
Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with the thiazole ring as a pharmacophore anchor. Parameterize fluorine atoms using the Merck Molecular Force Field (MMFF94) .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability to fluorophenyl-recognizing receptors (e.g., GPCRs) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electrostatic potential maps with experimental reactivity .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer: Design an accelerated stability study :
- Conditions : 40°C/75% RH (ICH Q1A guidelines) for 6 months.
- Analytical tools :
Q. What strategies are recommended for structure-activity relationship (SAR) studies on analogs of this compound?
Methodological Answer:
- Core modifications : Substitute the 4-methyl group on the thiazole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Fluorine positioning : Synthesize analogs with 3- or 4-fluorophenyl substituents and compare IC₅₀ values in enzyme assays .
- Amine functionalization : Replace the ethylamine group with cyclic amines (e.g., piperidine) to modulate logP and blood-brain barrier permeability .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in published studies?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO-K1) and ATP concentrations (1–10 µM) .
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., N-oxide derivatives) that may explain potency variations .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies (p < 0.05 threshold) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
